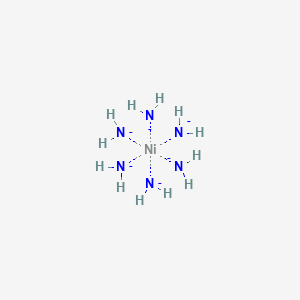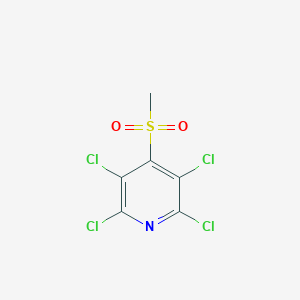
Strontium hydride (SrH2)
Übersicht
Beschreibung
Strontium hydride (SrH2) is a binary hydride, known for its interesting chemical and physical properties, which make it a subject of extensive research. Studies have explored its synthesis, structure, reactivity, and potential applications in various fields.
Synthesis Analysis
The synthesis of SrH2 involves several methods, including the reaction of strontium metal with hydrogen gas. Notably, the synthesis and characterization of strontium hydride clusters highlight innovative approaches to generating strontium-based compounds. For instance, Mukherjee et al. (2018) explored the synthesis, structure, and reactivity of a cationic strontium hydride cluster, showcasing the complexity and potential of SrH2 in various chemical reactions (Mukherjee et al., 2018).
Molecular Structure Analysis
The molecular structure of SrH2 and its related compounds has been elucidated using techniques like single-crystal X-ray diffraction. The study of SrH2 clusters provides insight into the metal-hydrogen bond and its implications for molecular reactivity and stability. The structural analysis reveals the covalent character of strontium compared to its calcium counterparts, demonstrating the unique characteristics of strontium hydride (Mukherjee et al., 2018).
Chemical Reactions and Properties
Strontium hydride participates in a variety of chemical reactions, including redox processes, H/D exchange, and reactions with organic substrates. These reactions not only underscore the reactivity of SrH2 but also its potential for synthesis and functionalization of organic compounds. The research by Mukherjee et al. (2018) is particularly notable for demonstrating the diverse reactivity profile of strontium hydride clusters (Mukherjee et al., 2018).
Wissenschaftliche Forschungsanwendungen
Electronic States and Molecules Interaction
- Grundström (1938) explored the electronic states of atoms and molecules in alkali earth hydrides like strontium hydride (SrH2), revealing insights into the potential energy curves and the correlation between the energy levels of SrH and Sr + H (Grundström, 1938).
Phase Diagram and Allotropic Transformation
- Peterson and Colburn (1966) studied the Sr--SrH2 phase diagram, uncovering the maximum solubility of SrH2 in strontium metal and the allotropic transformation of strontium hydride (Peterson & Colburn, 1966).
Strontium Vanadium Oxide-Hydrides
- Romero et al. (2014) investigated a series of strontium vanadium oxide-hydride phases, focusing on their antiferromagnetic coupling and potential implications for magnetic exchange (Romero et al., 2014).
Tracers of Ecosystem Processes
- Capo et al. (1998) utilized strontium isotopes as tracers in ecosystem studies, offering insights into chemical weathering, cation provenance, mobility, and the biogeochemical cycling of nutrient cations (Capo et al., 1998).
Adsorption and Desorption in Wetlands
- Boyer et al. (2018) conducted a study on the adsorption and desorption of strontium in wetlands, highlighting the role of organic matter and environmental implications (Boyer et al., 2018).
Superionic Hydrogen Glass Synthesis
- Semenok et al. (2021) focused on the synthesis and properties of Sr-doped superionic hydrogen glass, SrH22, revealing its unique composition and potential applications (Semenok et al., 2021).
Strontium Hydride Clusters
- Maitland et al. (2017) synthesized the first strontium hydride complex and explored its properties, including thermal decomposition into larger metal hydride aggregates (Maitland et al., 2017).
Composition of Compressed Strontium Polyhydrides
- Hooper et al. (2014) investigated the structures of strontium polyhydrides under pressure, offering insights into their thermodynamic stability and configurations (Hooper et al., 2014).
Strontium in Biological Indicators
- Prejac et al. (2017) examined hair as a biological indicator for assessing strontium nutritional status, providing valuable information for health and nutritional studies (Prejac et al., 2017).
Low-Lying Electronic States of Strontium Hydride Cation
- Shi et al. (2017) performed ab initio calculations on the low-lying electronic states of strontium hydride cations, contributing to the understanding of its spectroscopic and electronic properties (Shi et al., 2017).
Heavy Alkaline Earth Metal-Hydrogen Bond
- Mukherjee et al. (2018) explored the nature of the bond in a molecular strontium hydride, providing insights into its reactivity and structural similarities with calcium (Mukherjee et al., 2018).
Elastic, Electronic, and Crystal Structure
- Gridani et al. (2000) used pseudopotentials to calculate various properties of solid strontium hydride, contributing to the understanding of its structural, electronic, and elastic characteristics (Gridani et al., 2000).
Quantitative Strontium Isotope Models
- Stewart et al. (1998) presented models for applying strontium isotopes in soil-vegetation-atmosphere systems, aiding in the study of weathering, atmospheric fluxes, and biocycling (Stewart et al., 1998).
Nucleophilic Aromatic Substitution
- Rösch et al. (2019) demonstrated the high reactivity of an alkyl strontium complex, opening avenues for research in nucleophilic aromatic substitution and ethylene polymerization (Rösch et al., 2019).
Redox-Intercalation of Hydrogen
- Chemnitzer et al. (2005) studied the reaction of strontium-subnitride with hydrogen, revealing the structural and compositional aspects of strontium-nitride-hydride (Chemnitzer et al., 2005).
Electronic Structure of Strontium Hydride Ion
- Habli et al. (2015) provided a detailed ab initio calculation of the electronic structure of the strontium hydride ion, SrH+, contributing to the knowledge of its molecular states and properties (Habli et al., 2015).
Synthesis and Crystal Structure
- Zhang et al. (2010) synthesized strontium amidoborane and analyzed its crystal structure and thermal decomposition, offering insights into its formation and stability (Zhang et al., 2010).
Nephelauxetic Effect in Phosphors
- Wu et al. (2019) synthesized strontium lithium orthosilicate hydride and investigated its properties as a host material for phosphors, focusing on the nephelauxetic effect of the hydride ligand (Wu et al., 2019).
Strontium Removal from Solutions
- Nur et al. (2017) conducted studies on the removal of strontium from aqueous solutions using resorcinol formaldehyde resin, providing a potential method for strontium recovery from seawater (Nur et al., 2017).
Strontium in Pharmaceuticals and Bioactive Glasses
- Bonhomme et al. (2012) utilized (87)Sr NMR spectroscopy to study strontium environments in disordered phases like bioactive glasses, highlighting its importance in biomedical science (Bonhomme et al., 2012).
Safety And Hazards
Zukünftige Richtungen
The future directions of Strontium hydride research could involve investigating the phase stabilities and structures of SrH2n (n = 1–5) in the pressure range of 50–300 GPa . The high-pressure polymorphs reveal a variety of hydrogen structural units . A novel graphene-like H-layer structure was found to exist in SrH10 at 300 GPa . This provides an opportunity for an in-depth analysis of the chemical bonding in the high-pressure polyhydrides .
Eigenschaften
IUPAC Name |
strontium;hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sr.2H/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYCUIABXVBCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SrH2, H2Sr | |
| Record name | Strontium hydride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_hydride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium hydride (SrH2) | |
CAS RN |
13598-33-9 | |
| Record name | Strontium hydride (SrH2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium hydride (SrH2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium dihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



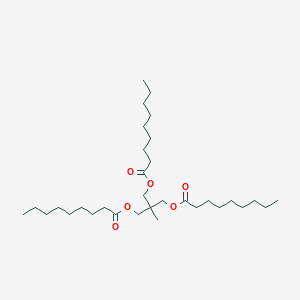
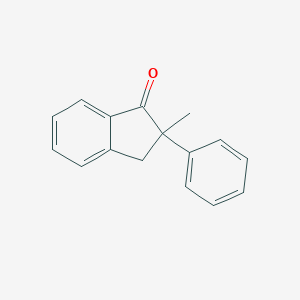
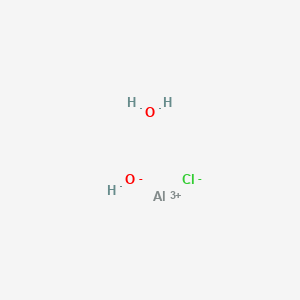
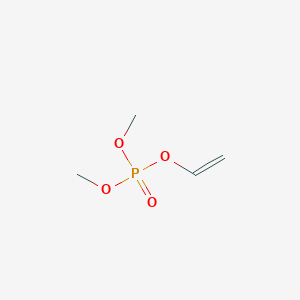
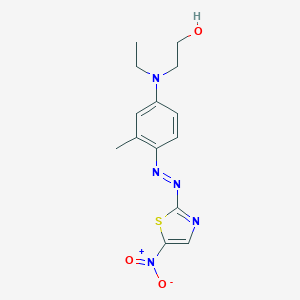



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
